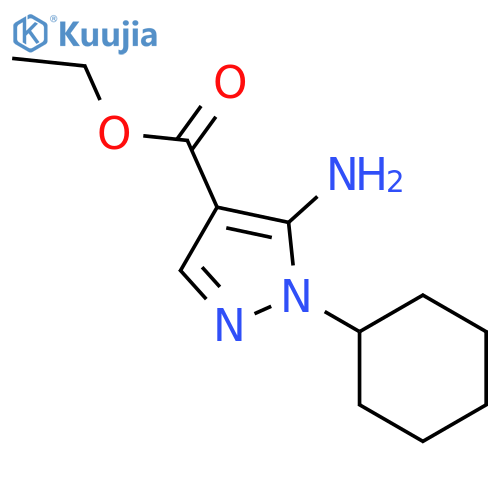Cas no 21253-62-3 (Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate)

Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate
- 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 2-Cyclohexyl-3-amino-4-(ethoxycarbonyl)pyrazol
- 5-Amino-1-cyclohexyl-1H-pyrazol-4-carbonsaeure-aethylester
- AC1L6XI2
- CTK1A5887
- ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
- ETHYL 5-AMINO-1-CYCLOHEXYL-PYRAZOLE-4-CARBOXYLATE
- NSC517984
- SureCN1407107
- TQP0078
- AKOS010523667
- SCHEMBL1407107
- DTXSID60325781
- 21253-62-3
- NSC-517984
- A1-00216
- NQLJJSMRVILYQD-UHFFFAOYSA-N
- CS-0336459
- DS-001485
-
- インチ: InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3
- InChIKey: NQLJJSMRVILYQD-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N
計算された属性
- せいみつぶんしりょう: 237.14787
- どういたいしつりょう: 237.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 70.14
Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY35225-5g |
ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate |
21253-62-3 | 96% | 5g |
$1098.00 | 2024-04-20 |
Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylateに関する追加情報
Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate (CAS No. 21253-62-3): A Comprehensive Overview
Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate (CAS No. 21253-62-3) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This compound, characterized by its cyclohexyl and pyrazole moieties, has garnered considerable attention due to its structural and functional properties, which make it a valuable intermediate in synthesizing various bioactive molecules.
The Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate molecule exhibits a unique combination of chemical features that contribute to its utility in medicinal chemistry. The presence of an amino group at the 5-position and a carboxylate ester at the 4-position provides multiple sites for chemical modification, enabling the synthesis of complex derivatives with enhanced pharmacological profiles. This flexibility has made it a preferred choice for researchers aiming to develop novel therapeutic agents.
In recent years, the interest in heterocyclic compounds like pyrazole derivatives has surged due to their broad spectrum of biological activities. The cyclohexyl substituent in Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate not only enhances the lipophilicity of the molecule but also contributes to its stability, making it an ideal candidate for further functionalization. These attributes have positioned this compound as a cornerstone in the synthesis of small-molecule drugs targeting various diseases.
One of the most compelling aspects of Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate is its role in the development of anti-inflammatory and anticancer agents. The pyrazole core is well-documented for its ability to modulate inflammatory pathways and inhibit the growth of cancer cells. Studies have shown that derivatives of this compound can interact with key enzymes and receptors involved in these processes, offering promising avenues for therapeutic intervention. For instance, recent research has highlighted the potential of Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation.
The structural framework of Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate also facilitates its incorporation into more complex molecular architectures. Researchers have leveraged this compound to design novel scaffolds that exhibit improved binding affinity and selectivity towards biological targets. For example, modifications at the amino and carboxylate positions have led to the discovery of potent kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The ability to fine-tune these interactions through structural optimization underscores the importance of Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate as a building block in drug design.
Furthermore, the compound's compatibility with various synthetic methodologies has made it a staple in medicinal chemistry laboratories. Its reactivity allows for easy functionalization through nucleophilic substitution, condensation reactions, and other synthetic protocols, enabling the rapid assembly of complex molecules. This adaptability has been instrumental in accelerating drug discovery pipelines, particularly in academic and industrial settings where efficiency is paramount.
The pharmacokinetic properties of Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate derivatives have also been extensively studied. The cyclohexyl group contributes to favorable solubility and metabolic stability, while the ester moiety enhances bioavailability upon oral administration. These characteristics are critical for ensuring that therapeutic agents reach their target sites effectively and maintain their efficacy over time. Preclinical studies have demonstrated that compounds derived from Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate exhibit promising pharmacokinetic profiles, paving the way for their translation into clinical trials.
In conclusion, Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate (CAS No. 21253-62-3) stands out as a versatile and indispensable compound in pharmaceutical chemistry. Its unique structural features and functional properties make it an invaluable tool for developing innovative therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications and synthetic possibilities, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
21253-62-3 (Ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate) 関連製品
- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)
- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)
- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 185950-63-4(Isoquinolin-3-yl trifluoromethanesulfonate)
- 87077-76-7(1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)
- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)


